2-{[(2E)-3-(4-chlorophenyl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(3-(4-CL-PH)ACRYLOYLAMINO)4,5,6,7-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID AMIDE is a complex organic compound with the molecular formula C18H17ClN2O2S . This compound is part of the benzo[b]thiophene family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-(3-(4-CL-PH)ACRYLOYLAMINO)4,5,6,7-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID AMIDE typically involves multi-step organic reactions. One common method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-(3-(4-CL-PH)ACRYLOYLAMINO)4,5,6,7-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID AMIDE undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
2-(3-(4-CL-PH)ACRYLOYLAMINO)4,5,6,7-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID AMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(4-CL-PH)ACRYLOYLAMINO)4,5,6,7-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID AMIDE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes . The compound’s anticancer effects are believed to result from its inhibition of specific enzymes involved in cell proliferation . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
2-(3-(4-CL-PH)ACRYLOYLAMINO)4,5,6,7-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID AMIDE can be compared with other similar compounds, such as:
2-(3-(2-CL-PH)ACRYLOYLAMINO)4,5,6,7-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID AMIDE: This compound has a similar structure but with a different chloro-phenyl substitution pattern.
2-(3-PH-ACRYLOYLAMINO)-4,5,6,7-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID AMIDE: This compound lacks the chloro substitution, which may affect its biological activity and chemical reactivity.
The uniqueness of 2-(3-(4-CL-PH)ACRYLOYLAMINO)4,5,6,7-4H-BENZO(B)THIOPHENE-3-CARBOXYLIC ACID AMIDE lies in its specific chloro-phenyl substitution, which can influence its interaction with biological targets and its overall chemical properties .
Properties
Molecular Formula |
C18H17ClN2O2S |
---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O2S/c19-12-8-5-11(6-9-12)7-10-15(22)21-18-16(17(20)23)13-3-1-2-4-14(13)24-18/h5-10H,1-4H2,(H2,20,23)(H,21,22)/b10-7+ |
InChI Key |
FTWNEMNBTOGWDH-JXMROGBWSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=C(C=C3)Cl)C(=O)N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=C(C=C3)Cl)C(=O)N |
Origin of Product |
United States |
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